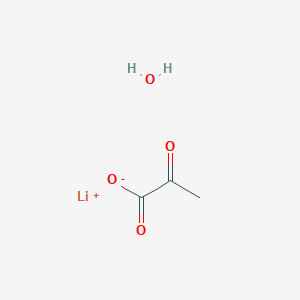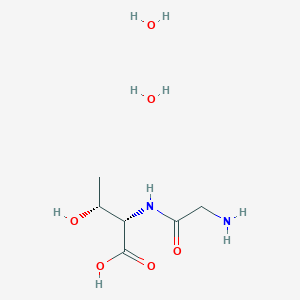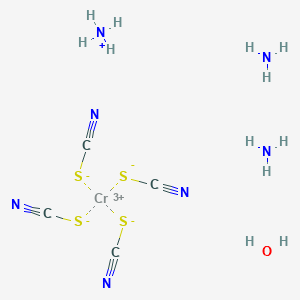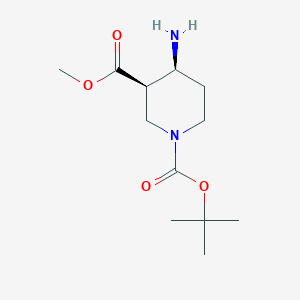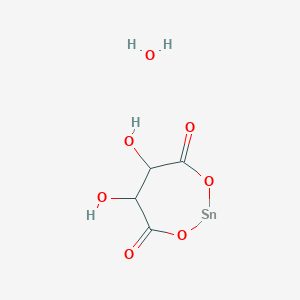
Tin (II) tartrate hydrate
Overview
Description
Tin (II) tartrate hydrate is a useful research compound. Its molecular formula is C4H6O7Sn and its molecular weight is 284.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tin (II) tartrate hydrate is used in the electrochemical formation of multilayer coatings, like antimony-doped tin dioxide, which can be applied in sensors and catalysts. This application involves cathodic deposition and anodic oxidation in electrolytes containing tin, antimony, and their hydroxides in a pyrophosphate-tartrate solution (Maizelis & Bairachniy, 2017).
In the field of electrodeposition, this compound is a key component. It has been studied for the electrodeposition of tin-zinc alloys from sulphate-tartrate baths, showing its efficacy in achieving uniform compositions and morphologies of the deposited alloys (Guaus & Torrent-Burgués, 2005).
The material is integral in the production of tin dioxide (SnO2) films. These films, produced using tin tartrate as a precursor in a modified sol–gel process, have applications in sensors, catalysts, and electro-optical equipment (Santos et al., 2003).
This compound has been used in the synthesis and characterization of cationic tin(IV) complexes relevant to nuclear medicine, demonstrating its versatility in various fields of research (John, Costello, & Schlemper, 1992).
It plays a role in the study of the effects of tin on sulfhydryl-containing enzymes in the liver of rats, indicating its importance in biomedical research (Dwivedi et al., 1983).
Additionally, this compound has been examined in the development of complex electrolytes for functional tin films as effective anode materials in lithium-ion batteries, highlighting its potential in energy storage technologies (Kublanovsky et al., 2021).
properties
IUPAC Name |
5,6-dihydroxy-1,3,2λ2-dioxastannepane-4,7-dione;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.H2O.Sn/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);1H2;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIZQUWUMKWXFU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(=O)O[Sn]OC1=O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O7Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S)-2-ethoxycarbonylcyclopentyl]-[(1S)-1-phenylethyl]azanium;chloride](/img/structure/B8022323.png)
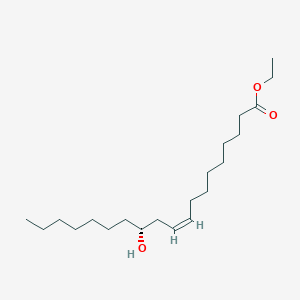


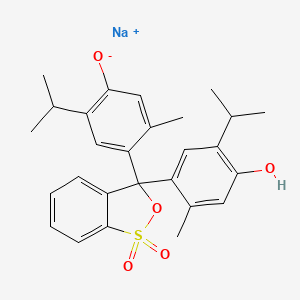
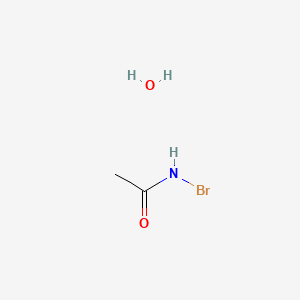
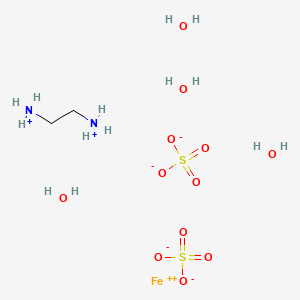
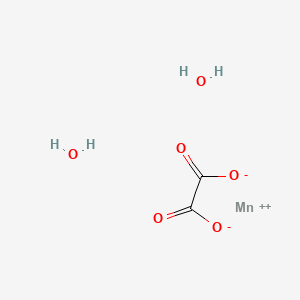
![2-[[7'-[[Bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B8022381.png)
